molecular formula C17H20ClN3O B6244213 2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide CAS No. 2411314-38-8

2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide

Cat. No.: B6244213
CAS No.: 2411314-38-8
M. Wt: 317.8
InChI Key:
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Description

2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide is an organic compound that features a chloro-substituted amide group attached to a propanamide backbone The compound is characterized by the presence of two 6-methylpyridin-2-yl groups, which are attached to the nitrogen atoms of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide typically involves the reaction of 2-chloro-6-methylpyridine with a suitable amide precursor. One common method involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane, which facilitates the formation of the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as dimethylformamide or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amide derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-methylpyridine: A precursor in the synthesis of 2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide.

    N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide: A similar compound without the chloro substitution.

Uniqueness

This compound is unique due to the presence of the chloro group, which imparts specific reactivity and properties to the compound.

Properties

CAS No.

2411314-38-8

Molecular Formula

C17H20ClN3O

Molecular Weight

317.8

Purity

95

Origin of Product

United States

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